molecular formula C10H5Cl2NO3 B1669893 5,7-二氯犬尿氨酸 CAS No. 131123-76-7

5,7-二氯犬尿氨酸

货号: B1669893
CAS 编号: 131123-76-7
分子量: 258.05 g/mol
InChI 键: BGKFPRIGXAVYNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dichlorokynurenic acid is a derivative of kynurenic acid and is known for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound specifically targets the glycine binding site on the NMDA receptor complex, making it a valuable tool in neuroscience research .

科学研究应用

Neuropharmacological Applications

1.1 NMDA Receptor Antagonism

5,7-DCKA exhibits a high affinity for the glycine site on NMDA receptors, with an inhibition constant (Ki) of approximately 79 nM . This antagonistic action is crucial for understanding its role in various neurological conditions, as NMDA receptors are involved in synaptic plasticity, learning, and memory formation.

  • Mechanism of Action : By blocking the glycine site, 5,7-DCKA prevents the activation of NMDA receptors by glutamate, thereby inhibiting calcium influx into neurons. This mechanism is vital in preventing excitotoxicity associated with various neurodegenerative diseases .

1.2 Anticonvulsant Properties

Research indicates that 5,7-DCKA possesses anticonvulsant properties. When administered intracerebroventricularly in animal models, it significantly reduced seizure activity . The compound's ability to inhibit NMDA receptor-mediated responses contributes to its potential as a therapeutic agent for epilepsy and other seizure disorders.

Research on Neurotoxicity

2.1 Neuroprotective Effects

Studies have demonstrated that 5,7-DCKA can reduce neurotoxicity induced by NMDA in primary rat cortical neurons by 55% to 90% at concentrations ranging from 1 to 10 µM . This neuroprotective effect suggests its potential utility in treating conditions characterized by excitotoxic damage, such as stroke and traumatic brain injury.

Behavioral Studies and Anxiety Disorders

3.1 Anxiolytic-Like Effects

In behavioral assays, 5,7-DCKA has shown anxiolytic-like effects similar to those of traditional anxiolytics like diazepam. In rodent models, it increased social interaction time and exploratory behavior in elevated plus-maze tests . This suggests that selective antagonism at the glycine site may offer a novel approach to anxiety treatment without some side effects associated with other NMDA antagonists.

Structural Studies and Binding Affinity

4.1 Binding Characteristics

The binding characteristics of 5,7-DCKA have been extensively studied using radiolabeled derivatives. For instance, [3H]5,7-DCKA displayed high affinity binding (Kd = 69 nM) to rat brain membranes . These studies help elucidate the structural requirements for effective NMDA receptor antagonism and guide the development of new therapeutic agents.

Summary of Findings

Application AreaKey Findings
NeuropharmacologyPotent antagonist at glycine site on NMDA receptors; Ki = 79 nM
Anticonvulsant PropertiesSignificant reduction in seizure activity in animal models
NeurotoxicityReduces NMDA-induced neurotoxicity by up to 90%
Behavioral StudiesExhibits anxiolytic-like effects; increases social interaction and exploration
Binding AffinityHigh affinity binding (Kd = 69 nM) to NMDA receptors; supports development of new drugs

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorokynurenic acid typically involves the chlorination of kynurenic acid. The process begins with the preparation of kynurenic acid, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 5 and 7 positions of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for 5,7-Dichlorokynurenic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of the starting materials, and employing efficient purification techniques to obtain the desired product at a larger scale .

化学反应分析

Types of Reactions

5,7-Dichlorokynurenic acid primarily undergoes substitution reactions due to the presence of chlorine atoms on the quinoline ring. These reactions can involve nucleophilic substitution where the chlorine atoms are replaced by other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions of 5,7-Dichlorokynurenic acid include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted kynurenic acid derivative, while reaction with a thiol can produce a thio-substituted derivative .

生物活性

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This compound has garnered attention for its potential therapeutic applications in various neurological disorders due to its unique pharmacological profile.

  • Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid
  • Molecular Formula : C₁₀H₅Cl₂NO₃
  • Molecular Weight : 258.06 g/mol
  • CAS Number : 131123-76-7
  • Purity : ≥98%

5,7-DCKA exhibits its biological activity primarily through its interaction with the NMDA receptor. It binds to the strychnine-insensitive glycine binding site, effectively blocking the receptor's activation by glycine and preventing subsequent excitatory neurotransmission. The inhibition of NMDA receptor-mediated processes has been linked to various neuroprotective effects.

Key Binding Affinity

  • Ki Value : 79 nM (vs. [3H]glycine) .

Neuroprotective Properties

Research indicates that 5,7-DCKA can inhibit NMDA-stimulated elevation of cytosolic calcium levels in cultured hippocampal neurons, as well as cGMP accumulation in cerebellar slices. These effects suggest a protective role against excitotoxicity associated with excessive glutamate signaling .

Anticonvulsant Activity

In animal models, 5,7-DCKA has demonstrated anticonvulsant properties when administered intracerebroventricularly. The compound effectively reduced seizure activity and exhibited a dose-dependent response when co-administered with D-serine, indicating its potential utility in managing seizure disorders .

Anxiolytic Effects

Studies have shown that administration of 5,7-DCKA leads to increased social interaction and exploration in rodent models, suggesting anxiolytic-like effects without the side effects commonly associated with other NMDA antagonists . This positions 5,7-DCKA as a promising candidate for anxiety treatment.

Table 1: Summary of Biological Activities of 5,7-Dichlorokynurenic Acid

Activity TypeObservationsReferences
NMDA Receptor AntagonismPotent inhibition at glycine site (Ki = 79 nM)
NeuroprotectionInhibition of calcium influx and cGMP accumulation
AnticonvulsantReduced seizure activity in mice; dose-dependent effects when co-administered with D-serine
Anxiolytic-like BehaviorIncreased social interaction and open arm exploration in rodent models

Developmental Toxicity Studies

While exploring the safety profile of NMDA antagonists like 5,7-DCKA, research has indicated that certain derivatives can induce developmental defects in avian models. For instance, exposure to 7-chlorokynurenic acid resulted in significant neural tube defects in chicken embryos. This highlights the need for caution when considering therapeutic applications during developmental stages .

属性

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFPRIGXAVYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893710
Record name 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131123-76-7, 190908-40-8
Record name 5,7-Dichlorokynurenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131123-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichlorokynurenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dichlorokynurenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,7-DICHLOROKYNURENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichlorokynurenic acid
Reactant of Route 2
5,7-Dichlorokynurenic acid
Reactant of Route 3
5,7-Dichlorokynurenic acid
Reactant of Route 4
5,7-Dichlorokynurenic acid
Reactant of Route 5
5,7-Dichlorokynurenic acid
Reactant of Route 6
5,7-Dichlorokynurenic acid
Customer
Q & A

A: 5,7-Dichlorokynurenic acid (DCKA) acts as a potent and competitive antagonist at the strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex. [] This site is essential for NMDA receptor activation, and by blocking it, DCKA prevents the binding of the co-agonist glycine (or D-serine). [, ] As NMDA receptors are involved in excitatory neurotransmission, synaptic plasticity, and neuronal cell death, inhibiting their activation by DCKA leads to a variety of downstream effects, including:

  • Anticonvulsant activity: DCKA exhibits potent anticonvulsant activity when administered intracerebroventricularly in mice. [, , ]
  • Neuroprotection: DCKA has shown neuroprotective effects in vitro and in vivo, likely due to its ability to inhibit NMDA receptor-mediated excitotoxicity. [, , ]
  • Antinociceptive effects: DCKA demonstrates antinociceptive activity in animal pain models. []
  • Inhibition of arachidonic acid release: DCKA blocks NMDA receptor-mediated release of arachidonic acid, which is implicated in excitotoxicity. []

A: * Molecular formula: C10H5Cl2NO3.H2O []* Molecular weight: 276.08 g/mol (anhydrous) * Spectroscopic data: While the provided research doesn't offer detailed spectroscopic data, the crystal structure of DCKA hydrate has been determined by X-ray analysis, revealing that the molecule exists as a keto tautomer. []

ANone: No, DCKA is primarily recognized for its antagonistic properties at the glycine binding site of NMDA receptors. The provided research doesn't indicate any catalytic properties or applications for this compound.

ANone: Yes. Molecular modeling studies have been conducted with DCKA and related antagonists to understand their interactions with the glycine binding site of the NMDA receptor. These studies have provided insights into:

  • Binding interactions: Modeling studies suggest that the 4-carbonyl group of DCKA interacts with a putative H-bond donor on the receptor. []
  • Pharmacophore development: Data from these studies have contributed to the development of a three-dimensional pharmacophore model for glycine receptor antagonists, identifying key structural features and binding interactions. []
  • Virtual screening: Computational methods, such as in silico docking, have been employed to screen large libraries of compounds and identify potential NMDA receptor antagonists, including DCKA analogs. []

A: Several research articles explore the SAR of DCKA and related compounds, particularly focusing on modifications to the quinoxaline core and its substituents. [, , , ] Key findings include:

  • Importance of halogen substituents: Halogen substituents, like chlorine in DCKA, contribute significantly to the compound's affinity for the glycine binding site. Replacing them with alkyl or alkoxy groups generally reduces potency. []
  • Role of the 4-carbonyl group: The 4-carbonyl group plays a crucial role in binding to the receptor, likely through interaction with a hydrogen bond donor. []
  • Stereochemistry: The unnatural configuration at the alpha-amino acid center is essential for optimal binding affinity. []
  • Bulk tolerance: The glycine binding site exhibits some tolerance for bulky substituents at the 4-position, as demonstrated by the high affinity of certain 4-amido-substituted tetrahydroquinolines. []
  • Anticonvulsant activity after systemic administration: Several DCKA analogs, particularly those with improved bioavailability, demonstrate potent anticonvulsant activity following systemic administration in mice. [, ] This suggests that modifications to the DCKA structure can lead to compounds with favorable PK properties and systemic efficacy.

ANone: DCKA has been extensively studied in both in vitro and in vivo settings, demonstrating efficacy in various models:

  • In vitro:
    • Inhibition of NMDA receptor-mediated responses: DCKA effectively blocks NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons, cGMP accumulation in cerebellar slices, and norepinephrine release from hippocampal slices. []
    • Antagonism of NMDA receptor-mediated arachidonic acid release: DCKA inhibits the release of [3H]arachidonic acid evoked by glutamate, NMDA, or a competitive inhibitor of the glutamate/aspartate uptake carrier in cerebellar granule cells. []
  • In vivo:
    • Anticonvulsant activity: DCKA displays potent anticonvulsant activity when administered intracerebroventricularly to mice in models like the audiogenic seizure model. [, ]
    • Neuroprotection: DCKA exhibits neuroprotective effects in animal models of cerebral ischemia. []
    • Antinociception: Studies using DCKA analogs have shown antinociceptive effects in animal pain models. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。